1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
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Overview
Description
1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a sulfamoyl group, and a dimethylpyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 4-bromophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group yields phenol derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfamoyl]-3-(2,4-dimethylpyrimidin-5-yl)urea
- 1-[(4-Chlorophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
- 1-[(4-Methylphenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
Uniqueness
1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfamoyl and dimethylpyrimidinyl groups further enhances its versatility and applicability in various research fields.
Properties
IUPAC Name |
1-[(4-bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S/c1-8-7-9(2)16-12(15-8)17-13(20)19-23(21,22)18-11-5-3-10(14)4-6-11/h3-7,18H,1-2H3,(H2,15,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBYVBPNMCMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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